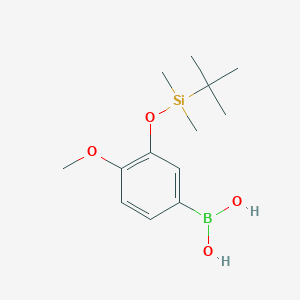
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid
Overview
Description
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid is a technical grade compound with a linear formula of C6H4OSi(CH3)2C(CH3)3B(OH)2 . It has a molecular weight of 252.19 and its IUPAC name is {3-[(tert-butyldimethylsilyl)oxy]phenyl}boronic acid . It is generally described as containing varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)Si(C)Oc1cccc(c1)B(O)O . This indicates that the compound contains a phenylboronic acid group (B(O)O) attached to a tert-butyldimethylsilyloxy group (CC©©Si©O) via a phenyl ring . Physical And Chemical Properties Analysis
This compound is an off-white powder with a melting point of 86-91 °C . It is soluble in methanol . The compound’s density is predicted to be 1.01±0.1 g/cm3 .Scientific Research Applications
Organic Chemistry
- Summary of Application : This compound is often used as an intermediate in organic synthesis . It’s particularly useful in the Suzuki-Miyaura coupling reaction, a powerful tool for creating carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates.
- Methods of Application : The compound is incorporated into the reaction scheme, allowing scientists to introduce a fluorophenyl group with a protected hydroxyl moiety into the target molecule. The TBS group can then be selectively removed later in the synthesis process to reveal the free hydroxyl group.
- Results or Outcomes : This method allows for the synthesis of complex organic molecules with precise control over the structure.
Synthesis of Bioactive Molecules
- Summary of Application : Fluorine substitution can enhance the biological properties of drugs. Researchers have utilized this compound to synthesize novel fluorinated analogs of bioactive molecules.
- Methods of Application : The compound is used as a starting material in the synthesis of these analogs.
- Results or Outcomes : This can potentially lead to the development of new drug candidates.
Development of Functional Materials
- Summary of Application : Fluorophenyl groups can influence the properties of materials such as polymers and organic electronics.
- Methods of Application : Scientists have employed this compound to create new functional materials with tailored properties.
- Results or Outcomes : This can lead to the development of materials with unique properties.
Protein-Protein Interaction Studies
- Summary of Application : Fluorophenylboronic acids can be used as probes to study protein-protein interactions.
- Methods of Application : The unique properties of the fluorophenyl group allow researchers to monitor binding events and elucidate protein function.
- Results or Outcomes : This can provide valuable insights into the function of proteins.
Pharmaceutical Research
- Summary of Application : This compound can be used in the synthesis of pharmaceuticals . The presence of the boronic acid group allows for the creation of boron-containing drugs, which have shown promise in various areas of medicine .
- Methods of Application : The compound can be used as a building block in the synthesis of these drugs .
- Results or Outcomes : This can lead to the development of new therapeutic agents .
Material Science
- Summary of Application : Boronic acids are known to form strong covalent bonds with materials such as glass and ceramics . This property can be exploited to create surface coatings or modify material properties .
- Methods of Application : The compound can be applied to the surface of the material, where it forms a covalent bond .
- Results or Outcomes : This can result in improved material properties, such as increased hardness or chemical resistance .
Chemical Industry
- Summary of Application : This compound is used in the chemical industry as a reagent for various chemical reactions .
- Methods of Application : It is used in the synthesis of various chemicals, where it can introduce a fluorophenyl group into the target molecule .
- Results or Outcomes : This can lead to the production of a wide range of chemicals with diverse properties .
Research and Development
- Summary of Application : This compound is used in research and development, particularly in the field of organic chemistry .
- Methods of Application : It is used in the synthesis of new compounds, as well as in the study of various chemical reactions .
- Results or Outcomes : This can lead to the discovery of new reactions, the development of new synthetic methods, and the advancement of our understanding of chemistry .
Safety And Hazards
The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical advice .
properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCFJOVWUOWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648954 | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(T-Butyldimethylsilyloxy)-4-methoxyphenylboronic acid | |
CAS RN |
900152-53-6 | |
| Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900152-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)
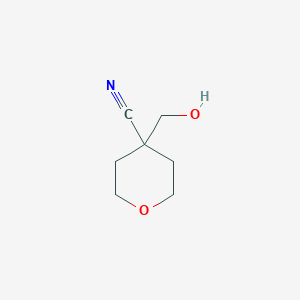
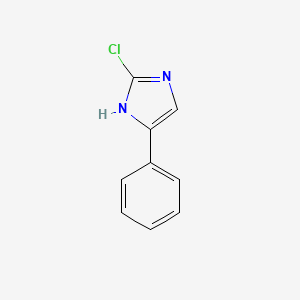
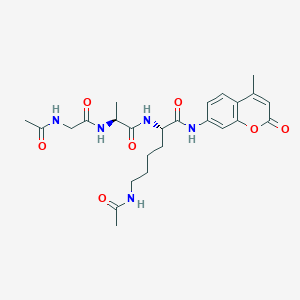
![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)
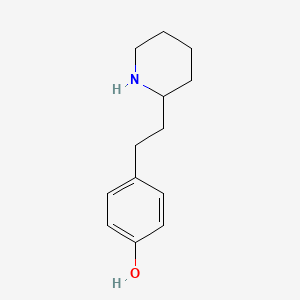
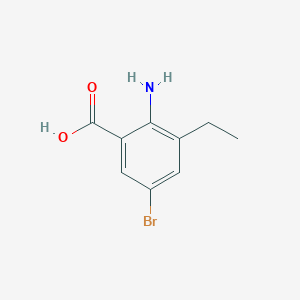
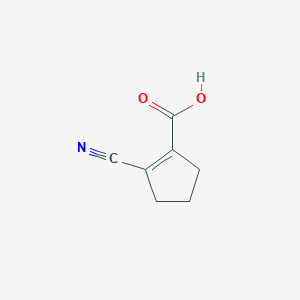
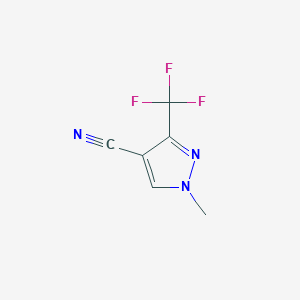


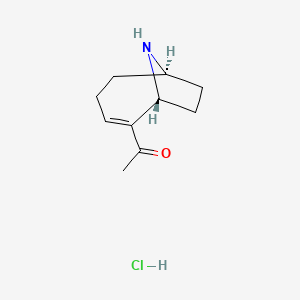

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)